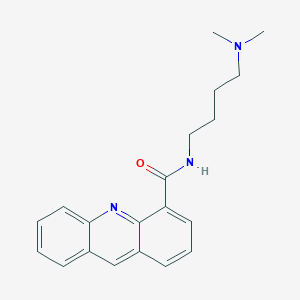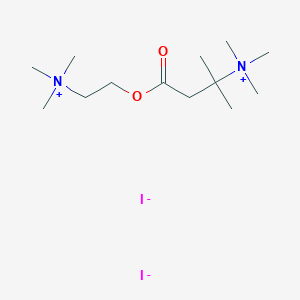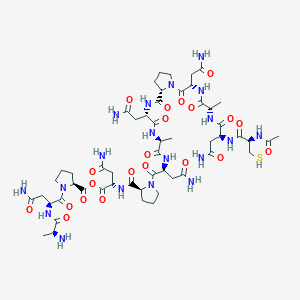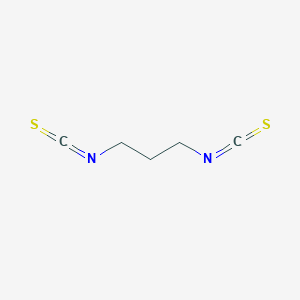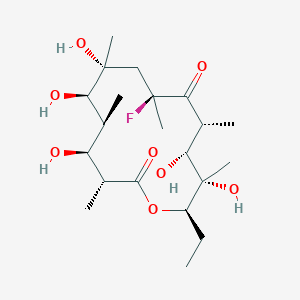
8-Fluoroerythronolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroerythronolide A (8-FEA) is a semi-synthetic macrolide antibiotic that is derived from the natural product erythromycin. It was first synthesized in 1984 and has since been used extensively in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 8-Fluoroerythronolide A is similar to that of erythromycin. It binds to the bacterial ribosome, inhibiting protein synthesis and ultimately leading to bacterial cell death. However, the presence of the fluorine atom at position 8 enhances the binding affinity of 8-Fluoroerythronolide A to the ribosome, resulting in increased potency and efficacy.
Effets Biochimiques Et Physiologiques
In addition to its antibacterial properties, 8-Fluoroerythronolide A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Fluoroerythronolide A in lab experiments is its potency and efficacy. It is also a relatively stable molecule, making it easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are many potential future directions for research involving 8-Fluoroerythronolide A. These include investigating its potential as a cancer therapy, exploring its use in drug discovery, and further elucidating its mechanism of action. Additionally, the synthesis of new derivatives of 8-Fluoroerythronolide A could lead to the development of even more potent and effective antibiotics.
Méthodes De Synthèse
The synthesis of 8-Fluoroerythronolide A involves the introduction of a fluorine atom at position 8 of the erythronolide A molecule. This is achieved through a series of chemical reactions, including the use of reagents such as trifluoromethanesulfonic acid and hydrogen fluoride.
Applications De Recherche Scientifique
8-Fluoroerythronolide A has been used in a wide range of scientific research applications, including studies on bacterial resistance, drug discovery, and chemical biology. Its unique properties make it an ideal tool for investigating the mechanisms of action of antibiotics and other drugs.
Propriétés
Numéro CAS |
104160-68-1 |
|---|---|
Nom du produit |
8-Fluoroerythronolide A |
Formule moléculaire |
C21H37FO8 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
Clé InChI |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Synonymes |
8-Fluoroerythronolide A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






